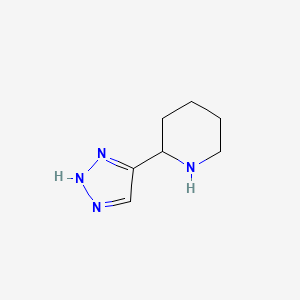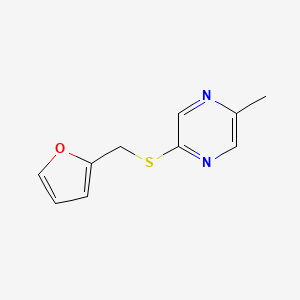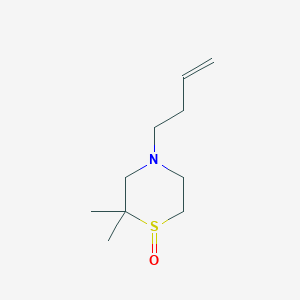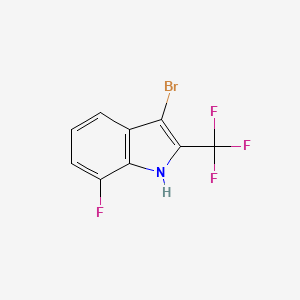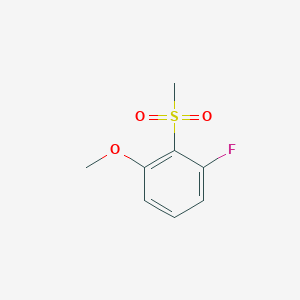
2-Fluoro-6-methoxyphenylmethylsulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene is an aromatic compound characterized by the presence of a fluorine atom, a methoxy group, and a methylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene typically involves the introduction of the fluorine, methoxy, and methylsulfonyl groups onto a benzene ring through a series of chemical reactions. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor. The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group. The methylsulfonyl group is often introduced through a sulfonation reaction using methylsulfonyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of 1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amino or thio derivatives of the benzene ring.
Scientific Research Applications
1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological targets, while the methylsulfonyl group can enhance its solubility and stability. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-(methylsulfonyl)benzene: Lacks the methoxy group, which can affect its reactivity and applications.
1-Fluoro-3-methoxy-2-(trifluoromethyl)benzene:
Uniqueness
The presence of the fluorine atom, methoxy group, and methylsulfonyl group allows for a wide range of chemical transformations and interactions with biological targets .
Properties
CAS No. |
1208075-04-0 |
|---|---|
Molecular Formula |
C8H9FO3S |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-fluoro-3-methoxy-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H9FO3S/c1-12-7-5-3-4-6(9)8(7)13(2,10)11/h3-5H,1-2H3 |
InChI Key |
STKSICUSUWAOEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


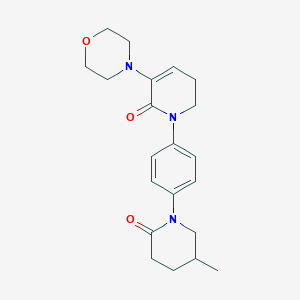
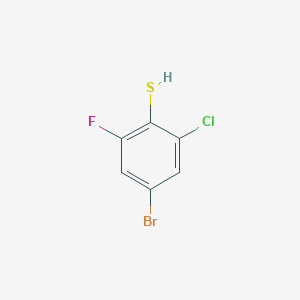
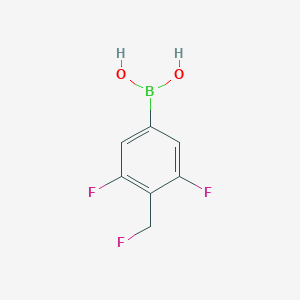
carbonyl]amino))amino)ethan-1-ol](/img/structure/B12852127.png)


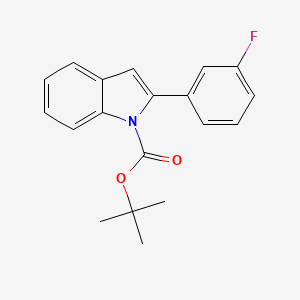
![4-Amino-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12852156.png)
